![molecular formula C7H8ClFN2O B3029236 (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile CAS No. 596817-06-0](/img/structure/B3029236.png)
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Overview
Description
“(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile” is a chemical compound with the molecular formula C7H8ClFN2O . It has a molecular weight of 190.60 g/mol . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile” is represented by the SMILES notation: ClCC(=O)N1C@@HF)C#N . The InChIKey for this compound is DMQSZIMWOFNPNR-WDSKDSINSA-N .Scientific Research Applications
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, including (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP4) inhibitors. These derivatives are synthesized using double fluorination techniques and converted to various intermediates like carboxamides and carbonitriles, which are useful for medicinal applications (Singh & Umemoto, 2011).
Molecular Modeling and Inhibitor Design
Research on quantitative structure-activity relationship (QSAR) models for 4-fluoropyrrolidine-2-carbonitrile as a DPP4 inhibitor shows that these derivatives can be used to design novel compounds with potential for treating diseases like type 2 diabetes. The predictive modeling and molecular docking studies help in understanding the stability and affinity of these compounds as enzyme inhibitors (Arba et al., 2018).
Synthesis of Insecticidal and Acaricidal Agents
Some derivatives of 2-arylpyrroles, which include compounds like 4-fluoropyrrolidine-2-carbonitrile, have been synthesized and found to exhibit significant insecticidal and acaricidal activities. These compounds offer a promising approach in the development of new pesticides and insect control agents (Liu et al., 2012).
Development of Anti-Diabetic Agents
Synthesis of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives has led to the identification of potent DPP-4 inhibitors, which are important in the treatment of type 2 diabetes. The efficacy of these compounds in reducing blood glucose levels in animal models underlines their potential as anti-diabetic agents (Wang et al., 2013).
Synthesis of Heterocyclic Compounds
4-Fluoropyrrolidine derivatives, including (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile, are used in the synthesis of various heterocyclic compounds. These synthetic processes involve reactions with different amines and bifunctional nucleophiles, leading to the formation of novel compounds with potential applications in pharmaceuticals and materials science (Ali et al., 2016).
properties
IUPAC Name |
(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSZIMWOFNPNR-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C#N)C(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727003 | |
Record name | (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
CAS RN |
596817-06-0 | |
Record name | (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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